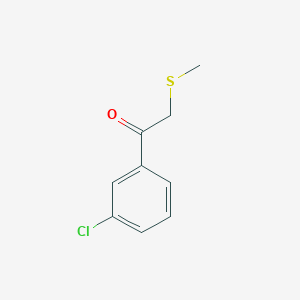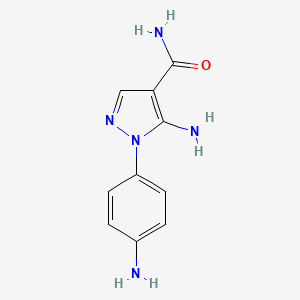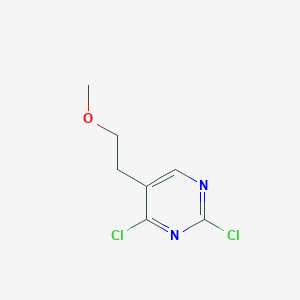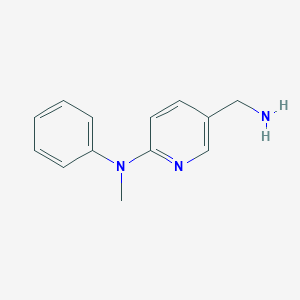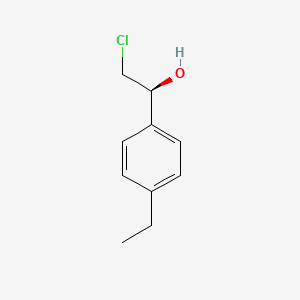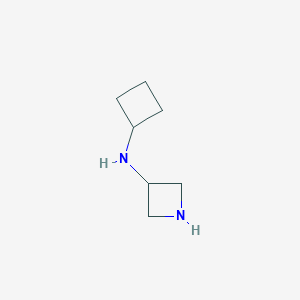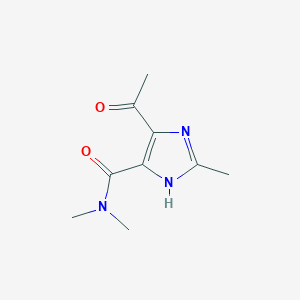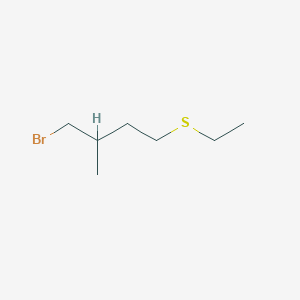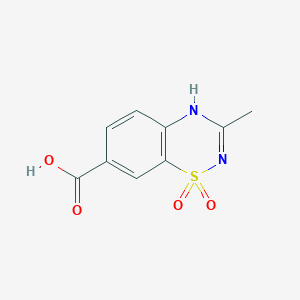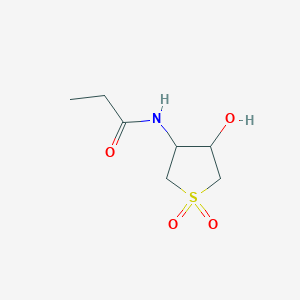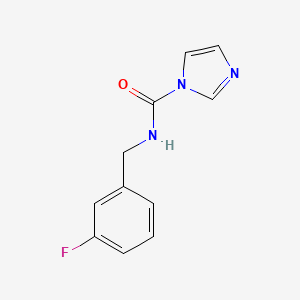
N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide: is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the imidazole ring, and a carboxamide group at the 1-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-fluorobenzylamine with imidazole-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding imidazole-1-carboxylic acid derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
- N-(3-chlorobenzyl)-1H-imidazole-1-carboxamide
- N-(3-bromobenzyl)-1H-imidazole-1-carboxamide
- N-(3-methylbenzyl)-1H-imidazole-1-carboxamide
Comparison: N-(3-fluorobenzyl)-1H-imidazole-1-carboxamide is unique due to the presence of the fluorine atom in the benzyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties .
Eigenschaften
Molekularformel |
C11H10FN3O |
|---|---|
Molekulargewicht |
219.21 g/mol |
IUPAC-Name |
N-[(3-fluorophenyl)methyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C11H10FN3O/c12-10-3-1-2-9(6-10)7-14-11(16)15-5-4-13-8-15/h1-6,8H,7H2,(H,14,16) |
InChI-Schlüssel |
AUAPPSNYKSWORN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CNC(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13181007.png)
